6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-8-3-1-2-7(6-8)4-5-9-13-11(17)10(15(19)20)12(18)14-9/h1-6,16H,(H2,13,14,17,18)/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRHMBTWFQIUCI-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of pyrimidine compounds exhibit significant activity against various viral targets, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
Case Study: Antiviral Activity Against HCV
A study published in MDPI explored the efficacy of pyrimidine derivatives in inhibiting HCV NS5B RNA polymerase. The most effective compounds demonstrated IC50 values below 0.35 μM, indicating strong antiviral activity. The structural features of these compounds, including hydroxyl groups and nitro substitutions, are believed to enhance their interaction with viral enzymes, leading to effective inhibition of viral replication .
Anticancer Potential
The anticancer properties of 6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one have also been investigated. Compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic activity of several pyrimidine derivatives against human cancer cell lines such as NCI-N87 and DLD-1. The results indicated that certain derivatives exhibited low micromolar cytotoxic activity, suggesting that modifications to the pyrimidine structure can enhance anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound in both antiviral and anticancer applications.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinone Derivatives
- 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (, Compound 3)
- Structural Differences : This compound lacks the nitro and ethenyl substituents but introduces a sulfur-containing oxadiazole ring. The pyrimidinylthio group enhances electrophilicity, differing from the hydroxyl and nitro groups in the target compound.
- Reactivity : The thione group in Compound 3 participates in nucleophilic substitutions, whereas the nitro group in the target compound may favor electrophilic aromatic substitution or redox reactions .
- Biological Relevance : Thione derivatives often exhibit antimicrobial activity, whereas nitroaromatic compounds (like the target) are explored for antiparasitic or anticancer effects.
Styryl-Substituted Heterocycles
- Ethyl (E)-2-[[[(E)-2-Cyano-2-(2-pyridinyl)ethenyl][amino]amino-3-phenylaminopropenoate (, Compound 36) Stereochemical Impact: The (E)-configuration of the ethenyl group in Compound 36 contrasts with the (Z)-configuration in the target compound. This difference alters molecular geometry and binding affinity to biological targets . Functional Groups: The cyano and pyridinyl groups in Compound 36 enhance π-π stacking, while the nitro and hydroxyl groups in the target compound may promote hydrogen bonding or metal coordination.
Quinazolinone Derivatives
- 3-Benzyl-6-(3-hydroxyphenyl)-2-(3-nitrophenyl)quinazolin-4(3H)-one (, Compound 3k) Core Structure: Quinazolinone (a fused bicyclic system) vs. pyrimidinone (monocyclic). The fused ring in 3k increases rigidity and planarity compared to the more flexible pyrimidinone core of the target.
Furan-Based Styryl Compounds
- 2-[2-(2-Vinylphenyl)ethenyl]furan (, Compound 1a) Electronic Effects: The furan ring in 1a is less electron-deficient than the nitro-substituted pyrimidinone in the target compound, affecting charge distribution and reactivity in photochemical or catalytic processes . Applications: Furan derivatives are often used in materials science, whereas nitro-pyrimidinones are more common in drug discovery.
Research Implications
The target compound’s unique combination of nitro, hydroxyl, and (Z)-styryl groups distinguishes it from analogues in the evidence. Further studies should:
Explore its redox behavior (nitro group reduction to amine).
Compare its (Z)-styryl geometry with (E)-isomers in binding assays.
Evaluate synergistic effects of nitro and hydroxyl groups in enzyme inhibition.
Limitations : The provided evidence lacks direct data on the target compound. Structural inferences are drawn from related heterocycles, and experimental validation is required.
Biological Activity
6-Hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and data tables.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- SMILES Notation : C1=CN=C(N=C1C(=O)C=C(C2=CC(=C(C=C2)O)C=C(C(=O)O)N(=O)=O)O)N
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives of pyrimidine and pyrrole have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating their effectiveness compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
| Compound Type | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrimidine Derivatives | 3.12 - 12.5 | Staphylococcus aureus, Escherichia coli |
| Ciprofloxacin | 2 | Staphylococcus aureus, Escherichia coli |
Antifungal Activity
The compound also exhibits antifungal properties. A study evaluating various monomeric alkaloids found that certain derivatives demonstrated potent antifungal activity against species such as Candida albicans and Aspergillus niger. The structure-activity relationship indicated that hydroxyl substitutions on the phenyl ring significantly enhanced antifungal efficacy .
Anticancer Activity
In vitro studies have shown that similar compounds possess cytotoxic effects against various cancer cell lines. For example, a related compound was tested against T-lymphoblastic cell lines with a CC value as low as 9 nM, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
Case Studies
- Study on Antibacterial Efficacy : A recent publication detailed the synthesis and evaluation of novel pyrimidine derivatives, including those structurally related to our compound. The study reported significant antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics .
- Antifungal Evaluation : Another research focused on the antifungal properties of similar compounds indicated that specific modifications in the chemical structure could enhance activity against fungal pathogens, providing insights into designing more effective antifungal agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-hydroxy-2-[(Z)-2-(3-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one?
- Methodology : The compound can be synthesized via condensation reactions. For example, nitropyrimidinone cores are prepared by reacting ethyl 3-ethoxy-2-nitroacrylate with imidamide hydrochlorides (e.g., 1,3-dioxolan-2-carboximidamidhydrochlorid) in the presence of sodium under reflux conditions in ethanol . The (Z)-configured ethenyl group can be introduced via Wittig or Heck coupling, with stereochemistry confirmed by NOESY NMR or X-ray crystallography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodology :
- ¹H/¹³C NMR : Use DMSO-d₆ or CDCl₃ to resolve hydroxyl and nitro group interactions. Compare experimental shifts with density functional theory (DFT)-calculated values to validate the Z-configuration of the ethenyl group .
- IR Spectroscopy : Identify characteristic stretches for hydroxyl (~3200 cm⁻¹), nitro (~1520 cm⁻¹), and carbonyl (~1680 cm⁻¹) groups .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 316.06) and assess purity (>95%) .
Q. How can the compound’s solubility and stability be optimized for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 6.5–7.4). If insoluble, use co-solvents like PEG-400 or cyclodextrin inclusion complexes .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may degrade under strong light; use amber vials for storage .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic or crystallographic data be resolved?
- Methodology :
- X-ray crystallography : Resolve ambiguous NOESY correlations (e.g., Z vs. E ethenyl configuration) by growing single crystals in ethyl acetate/hexane and refining structures using software like SHELX .
- Elemental analysis : Cross-validate %C/H/N discrepancies (e.g., observed vs. calculated) to detect hydration or solvate formation .
Q. What strategies improve the pharmacokinetic profile of analogs while retaining bioactivity?
- Methodology :
- LogP optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce LogP from ~2.5 to <2, enhancing aqueous solubility. Monitor via shake-flask assays .
- Metabolic stability : Replace the 3-hydroxyphenyl group with bioisosteres (e.g., tetrazoles) to resist glucuronidation. Assess using liver microsome assays .
Q. How do substituents on the pyrimidinone core influence biological activity?
- Methodology :
- SAR studies : Synthesize analogs with variations at C2 (e.g., methyl, ethyl) and C5 (e.g., nitro, amino). Test in enzyme inhibition assays (IC₅₀) or cellular models. For example, 5-nitro groups enhance electron-deficient character, improving kinase binding .
- Computational docking : Map electrostatic potentials (MEPs) to predict interactions with target proteins like COX-2 or EGFR .
Q. What experimental designs address discrepancies in biological activity between in vitro and in vivo models?
- Methodology :
- Protein binding assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to explain reduced in vivo efficacy .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., nitro-reduced amines) contributing to off-target effects .
Tables for Key Data
Table 1 : Comparative Spectroscopic Data for Nitropyrimidinone Derivatives
| Substituent | ¹H NMR (δ, ppm) | IR (cm⁻¹) | LC-MS (m/z) |
|---|---|---|---|
| 5-Nitro, 3-hydroxyphenyl | 8.52 (s, 1H, ArH) | 1523 (NO₂) | 316.06 |
| 5-Amino, 3-hydroxyphenyl | 6.88 (d, 2H, ArH) | 1620 (NH₂) | 286.10 |
| Data derived from |
Table 2 : Pharmacokinetic Parameters of Stilbene Analogs
| Analog | LogP | Solubility (µg/mL) | Microsomal Stability (%) |
|---|---|---|---|
| 1 | 2.3 | 12.5 | 35 |
| 2 | 1.8 | 28.7 | 62 |
| Data adapted from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
